

2-Methoxy-6-methylnicotinonitrile: A Versatile Intermediate in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-methoxy-6-methylnicotinonitrile

Cat. No.: B1352284

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Introduction: **2-Methoxy-6-methylnicotinonitrile** is a substituted pyridine derivative that serves as a valuable chemical intermediate in the synthesis of a diverse range of heterocyclic compounds. Its unique structural features, including a reactive nitrile group, a methoxy group amenable to substitution, and a methyl group that can be functionalized, make it a versatile building block for the development of novel molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound.

Physicochemical Properties

Basic physicochemical data for **2-methoxy-6-methylnicotinonitrile** are summarized in the table below.

Property	Value	Source
CAS Number	72918-03-7	[1]
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
Synonyms	2-Methoxy-6-methylpyridine-3-carbonitrile	[1]

Synthesis of 2-Methoxy-6-methylnicotinonitrile

A common and efficient method for the synthesis of **2-methoxy-6-methylnicotinonitrile** and related 2-methoxypyridine-3-carbonitriles is through a one-step condensation reaction.

General Experimental Protocol: Synthesis of 2-Methoxypyridine-3-carbonitriles

This protocol is adapted from the work of Al-Mousawi et al. (1993).

Materials:

- Appropriate α,β -unsaturated aldehyde or ketone
- Propanedinitrile (Malononitrile)
- Sodium methoxide in methanol
- Methanol
- Dichloromethane
- Hexane
- Magnesium sulfate (anhydrous)

Procedure:

- A solution of propanedinitrile (0.08 mol) in methanol (70 mL) is added to a freshly prepared solution of sodium methoxide (from 0.1 mol of sodium in 70 mL of methanol) at 5 °C.
- After stirring for 5 minutes, the corresponding α,β -unsaturated carbonyl compound (0.1 mol) in methanol (150 mL) is added dropwise over 2 hours.
- The reaction mixture is then refluxed for 90 minutes.
- The solvent is removed under reduced pressure.

- The resulting residue is dissolved in water (250 mL) and extracted with dichloromethane (10 x 50 mL).
- The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is evaporated.
- The crude product is purified by column chromatography using a mixture of dichloromethane and hexane (1:1) as the eluent.

Quantitative Data for Synthesis of **2-Methoxy-6-methylnicotinonitrile**:

Starting Material	Product	Yield (%)	Melting Point (°C)
3-Penten-2-one	2-Methoxy-6-methylnicotinonitrile	15	82-83

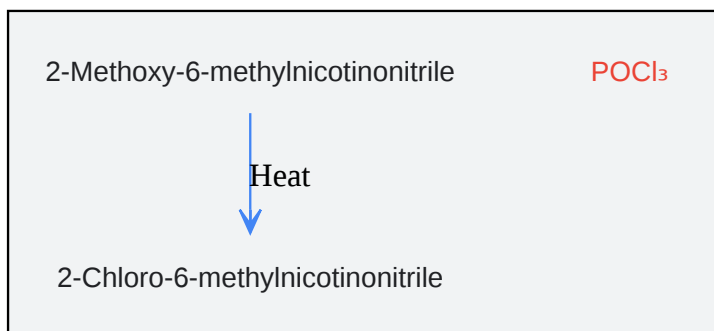
Application as a Chemical Intermediate

2-Methoxy-6-methylnicotinonitrile is a valuable precursor for the synthesis of various substituted pyridines and fused heterocyclic systems. The nitrile and methoxy groups serve as key functional handles for further chemical transformations.

Conversion to 2-Chloro-6-methylnicotinonitrile

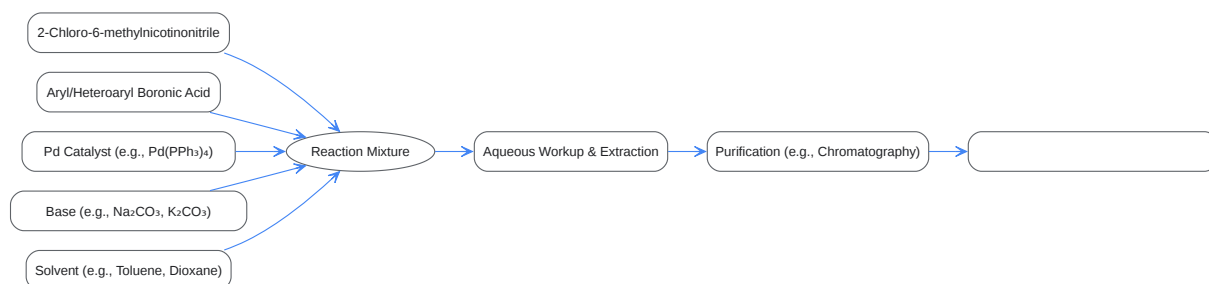
The methoxy group can be converted to a chloro group, which is a key step for enabling subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

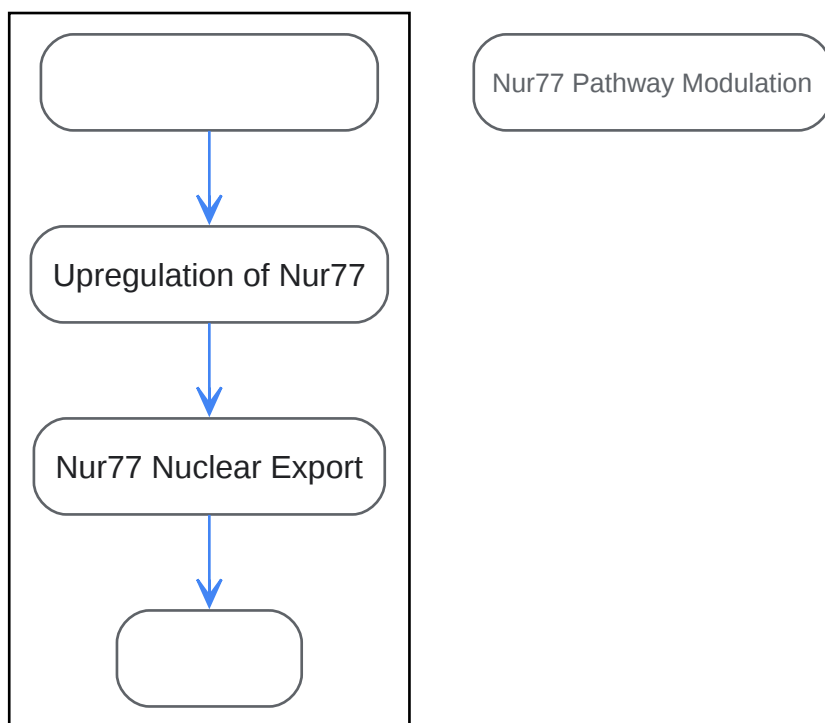
Reaction Scheme:

 POCl_3

Conversion to the Chloro Derivative

Suzuki-Miyaura Coupling Workflow





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References

- 1. chemscene.com [chemscene.com]
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